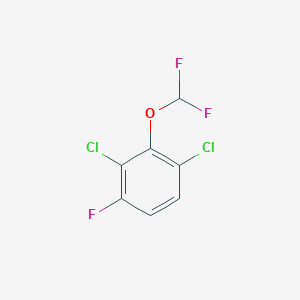
1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene
Overview
Description
1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene is an organic compound with the molecular formula C7H3Cl2F3O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method includes the reaction of 1,3-dichloro-4-fluorobenzene with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at a temperature range of 0-50°C. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Biological Activity
1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes its efficacy:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective against strains |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or membrane integrity, leading to cell death.
Anticancer Activity
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table presents the IC values for different cell lines:
| Cell Line | IC (µg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.57 ± 0.6 | |
| HepG2 (Liver) | 4.27 | |
| A549 (Lung) | 68.28% inhibition |
The anticancer mechanism may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation. Structural modifications to enhance lipophilicity and receptor binding affinity have been shown to improve anticancer potency.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by inflammation. Its ability to modulate immune responses makes it a candidate for further exploration in inflammatory disease contexts.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Halogen Substituents : The presence of chlorine and fluorine atoms significantly enhances biological activity by improving binding interactions with biological targets.
- Thiadiazole Ring : Essential for biological activity due to its ability to interact with various biological targets.
- Substituents on the Phenyl Ring : The nature and position of substituents influence potency and selectivity against different cell types.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Anticancer Screening : A study evaluated a series of fluorinated compounds against multiple cancer cell lines, finding that modifications at specific positions led to enhanced anticancer activity compared to standard treatments like doxorubicin.
- Antimicrobial Efficacy : Another investigation reported the synthesis of novel derivatives with improved antimicrobial activity against resistant strains of bacteria and fungi.
Properties
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-2-4(10)5(9)6(3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDIEOFTWYHHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















